molecular formula C7H6O2 B155538 Phenyl formate CAS No. 1864-94-4

Phenyl formate

Cat. No. B155538
CAS RN: 1864-94-4
M. Wt: 122.12 g/mol
InChI Key: GEOWCLRLLWTHDN-UHFFFAOYSA-N
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Description

Phenyl formate is an aromatic ester compound that has been the subject of various studies due to its potential as a synthetic intermediate and its interesting chemical properties. It is involved in several chemical reactions and has been used as a CO source in carbonylative synthesis .

Synthesis Analysis

The synthesis of phenyl formate and related compounds has been explored through different methods. One approach involves the use of acetic formic anhydride to obtain phenyl formates from phenols and naphthols . Another method includes the use of phenyl formate as a CO source in palladium-catalyzed reactions to synthesize indene-1,3(2H)-dione derivatives and other cyclic compounds . Additionally, phenyl formate has been used as a surrogate for gaseous CO in the reductive cyclization of organic nitro compounds to yield N-heterocycles .

Molecular Structure Analysis

The molecular structure of phenyl formate has been studied using computational methods and nuclear magnetic resonance (NMR). Geometry-optimized molecular orbital computations suggest a strongly nonplanar Z conformer for phenyl formate, with a significant internal barrier to rotation about the C(1)-O bond . This nonplanarity is supported by NMR studies, which indicate nonplanar conformers for phenyl esters .

Chemical Reactions Analysis

Phenyl formate undergoes various chemical reactions, including hydrogen abstraction by radicals, which has been theoretically investigated and experimentally validated using shock tube experiments . The pyrolysis chemistry of phenyl formate has also been explored, revealing reaction pathways such as direct bond fission and intramolecular H-shift, leading to the formation of phenol and CO, among other products .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl formate are influenced by its molecular structure. The nonplanar conformation affects its reactivity and the internal barriers to rotation, which in turn can influence the outcomes of chemical reactions . The compound's ability to act as a CO source in various synthetic applications highlights its versatility and potential utility in organic synthesis .

Relevant Case Studies

Case studies involving phenyl formate demonstrate its utility in green chemistry applications. For instance, methyl N-phenyl carbamate was synthesized from aniline using methyl formate, a related ester, as a carbonylating agent, offering a more environmentally friendly alternative to traditional methods . Moreover, phenyl formate's role as a CO surrogate in the synthesis of N-heterocycles presents a safer and more practical approach compared to using pressurized CO gas .

Scientific Research Applications

Reductive Cyclization of Organic Nitro Compounds

  • Scientific Field: Organic Chemistry
  • Application Summary: Phenyl formate is used as a carbon monoxide (CO) surrogate for the reductive cyclization of different organic nitro compounds . This process is a very efficient and clean strategy for the synthesis of many N-heterocycles .
  • Methods of Application: The use of phenyl formate allows for the liberation of carbon monoxide under reaction conditions, thus avoiding the need for autoclaves and pressurized CO lines . The reaction can be carried out in a cheap glass pressure tube .
  • Results/Outcomes: The use of phenyl formate as a CO surrogate has proven to be a viable alternative to the gaseous reagent . In most cases, yields were better than those previously reported using pressurized CO .

Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides

  • Scientific Field: Organic Chemistry
  • Application Summary: Phenyl formate is widely used in the palladium-catalyzed carbonylation of aryl, alkenyl, and allyl halides .
  • Methods of Application: The specific methods of application or experimental procedures for this use of phenyl formate are not detailed in the sources .
  • Results/Outcomes: The outcomes of this application are not specified in the sources .

Safety And Hazards

The safety data sheet for phenyl formate indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . Specific hazards include skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Research on phenyl formate has shown that its interaction with atmospheric water can form stable encounter complexes that will dissociate by sequential water loss to form protonated formates . This suggests potential future directions in studying the role of phenyl formate in atmospheric chemical reactions .

properties

IUPAC Name

phenyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2/c8-6-9-7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOWCLRLLWTHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171898
Record name Phenyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl formate

CAS RN

1864-94-4
Record name Phenyl formate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001864944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl formate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.883
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYL FORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4EL38P3VW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
961
Citations
H Yale - The Journal of Organic Chemistry, 1971 - ACS Publications
… found that phenyl formate (7) was a uniquely effectivereagent that converted both 1 and 2 to 5 and 6, respectively, in very high yields. The same reagent was also useful for converting a …
Number of citations: 102 pubs.acs.org
T Ueda, H Konishi, K Manabe - Organic letters, 2012 - ACS Publications
… , and allyl halides with phenyl formate in the presence of a Pd… with small excess amounts of phenyl formate (1.5–2.0 equiv) … (1a) with 2 equiv of phenyl formate (5, 6) and NaHCO 3 under …
Number of citations: 150 pubs.acs.org
H Wang, B Dong, Y Wang, J Li, Y Shi - Organic letters, 2014 - ACS Publications
… An effective Pd(OAc) 2 -PPh 3 catalyzed hydroesterification of alkenylphenols with phenyl formate as CO surrogate is described. A variety of lactones are obtained in generally high yields …
Number of citations: 74 pubs.acs.org
SP Chavan, BM Bhanage - European Journal of Organic …, 2015 - Wiley Online Library
… of alkenylphenols using phenyl formate as the CO source.13 … and benzoxazinones by using phenyl formate as a simple and … of phenyl formate and copies of 1 H and 13 C NMR spectra. …
H Ning, J Wu, L Ma, W Ren - Combustion and Flame, 2020 - Elsevier
… We performed systematic ab initio calculations for the pyrolysis of phenyl formate (PF), the simplest aromatic ester, to establish the potential energy surfaces (PESs), thermodynamics …
Number of citations: 14 www.sciencedirect.com
H Mark, T Baker, EA Noe - Journal of the American Chemical …, 1989 - ACS Publications
… most stable Z conformation of phenyl formate is 2.12 kcal/mol … a dynamic NMR study of phenyl formate should be possible, … the carbonyl oxygens of phenyl formate and methyl formate,…
Number of citations: 15 pubs.acs.org
W Ren, W Chang, Y Wang, J Li, Y Shi - Organic Letters, 2015 - ACS Publications
An effective Pd-catalyzed regiodivergent hydroesterification of aryl olefins with phenyl formate is described. Either linear or branched phenyl arylpropanoates can be obtained in good …
Number of citations: 49 pubs.acs.org
H Konishi, H Nagase, K Manabe - Chemical Communications, 2015 - pubs.rsc.org
… et al. have reported that phenyl formate could act as an easy-… under Pd catalysis using phenyl formate as a commercially … We chose phenyl formate as the CO surrogate, because it is …
Number of citations: 59 pubs.rsc.org
L Ferres, H Mouhib, W Stahl, M Schwell… - Journal of Molecular …, 2017 - Elsevier
… bond O)O plane in phenyl formate. Spectroscopically, phenyl formate is a derivative of formic … When starting this work, we expected the spectrum of phenyl formate to be essentially that …
Number of citations: 11 www.sciencedirect.com
DR Ramadan, F Ferretti, F Ragaini - Journal of Catalysis, 2022 - Elsevier
… In the present method, the presence of phenyl formate is essential to avoid the use of high-pressure equipment and allows to perform the reaction in a single thick-walled glass tube. …
Number of citations: 10 www.sciencedirect.com

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